5-Bromo-1-tert-butyl-6-fluorobenzotriazole
CAS No.: 1365271-86-8
Cat. No.: VC0087843
Molecular Formula: C10H11BrFN3
Molecular Weight: 272.121
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365271-86-8 |
|---|---|
| Molecular Formula | C10H11BrFN3 |
| Molecular Weight | 272.121 |
| IUPAC Name | 5-bromo-1-tert-butyl-6-fluorobenzotriazole |
| Standard InChI | InChI=1S/C10H11BrFN3/c1-10(2,3)15-9-5-7(12)6(11)4-8(9)13-14-15/h4-5H,1-3H3 |
| Standard InChI Key | QFOIHMRBGJXXBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=CC(=C(C=C2N=N1)Br)F |
Introduction
Structural Characteristics and Chemical Identity
Chemical Structure and Nomenclature
5-Bromo-1-tert-butyl-6-fluorobenzotriazole belongs to the benzotriazole family, a class of heterocyclic compounds containing a benzene ring fused to a triazole moiety. The compound features three key substituents: a bromine atom at position 5, a tert-butyl group at the N-1 position, and a fluorine atom at position 6 of the benzene ring. This substitution pattern differentiates it from similar benzotriazole derivatives such as those examined in antiviral research .
Molecular Structure Parameters
The compound's structure can be compared to similar halogenated benzotriazoles. Though structurally distinct, the analogous 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol provides some comparative insights with its molecular weight of 287.13 g/mol . For 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, we can expect a similar molecular weight, adjusted for the structural differences between benzimidazole and benzotriazole cores.
Physical State and Appearance
Based on comparable halogenated heterocyclic compounds, 5-Bromo-1-tert-butyl-6-fluorobenzotriazole likely exists as a crystalline solid at room temperature . Similar benzotriazole derivatives typically manifest as white to off-white crystalline solids with defined melting points.
Physicochemical Properties
Solubility Profile
The compound is expected to demonstrate moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents, with limited solubility in water. This solubility pattern aligns with other functionalized benzotriazoles used in pharmaceutical research .
Stability and Reactivity
The presence of halogen substituents (bromine and fluorine) likely contributes to specific reactivity patterns. The tert-butyl group at the N-1 position may provide steric hindrance, potentially affecting the compound's reactivity and stability. Halogenated benzotriazoles typically demonstrate good thermal and chemical stability .
Spectroscopic Characteristics
Table 1 below outlines the anticipated spectroscopic characteristics of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, extrapolated from related compounds:
| Spectroscopic Method | Expected Characteristic Features |
|---|---|
| UV-Visible | Absorption maxima between 260-290 nm characteristic of benzotriazole chromophore |
| IR Spectroscopy | C-F stretching (~1100 cm⁻¹), C-Br stretching (~600 cm⁻¹), and triazole ring vibrations |
| ¹H NMR | tert-Butyl singlet at δ ~1.3-1.5 ppm, aromatic protons at δ ~7.0-8.0 ppm |
| ¹³C NMR | Characteristic signals for aromatic carbons (δ ~110-145 ppm), tert-butyl carbon (δ ~30 ppm) |
| Mass Spectrometry | Molecular ion peak showing characteristic isotope pattern for bromine |
Synthetic Approaches and Manufacturing Considerations
Purification Methods
Purification would likely involve column chromatography or recrystallization techniques. Based on similar compounds, suitable recrystallization solvents might include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate .
Biological Activity and Applications
Structure-Activity Relationships
The presence of halogen substituents (bromine and fluorine) on the benzene ring likely contributes to enhanced lipophilicity and membrane permeability, characteristics often associated with improved biological activity. The tert-butyl group at the N-1 position may influence the compound's binding to target proteins .
Table 2: Comparative Antiviral Activity Profile of Benzotriazole Derivatives
| Compound | Structure Characteristics | EC₅₀ Against CV-B5 (μM) | EC₅₀ Against Poliovirus (μM) |
|---|---|---|---|
| Compound 17* | Benzotriazole with amide substitution | 6.9 | 20.5 |
| Compound 18* | Benzotriazole with modified amide group | 5.5 | 17.5 |
| 5-Bromo-1-tert-butyl-6-fluorobenzotriazole | Halogenated benzotriazole with tert-butyl group | Not determined | Not determined |
*Compounds referenced from antiviral research on benzotriazole derivatives
Cytotoxicity Considerations
When evaluating benzotriazole derivatives for therapeutic applications, cytotoxicity is a critical parameter. Cytotoxicity assays on related compounds have used Vero-76 cells with the MTT method after 72 hours of exposure . Similar testing would be essential for 5-Bromo-1-tert-butyl-6-fluorobenzotriazole to establish its safety profile.
Comparative Analysis with Related Compounds
Structural Comparison with Similar Compounds
5-Bromo-1-tert-butyl-6-fluorobenzotriazole shares structural elements with several related compounds that have been characterized in the literature:
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5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol (CAS 12352200329794669): This compound shares the 5-bromo, 1-tert-butyl, and 6-fluoro substitution pattern but on a benzimidazole rather than a benzotriazole core .
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5-Bromo-1-chloro-2,3-difluorobenzene (CID 50997843): While lacking the triazole ring, this compound shares the halogenated benzene core structure .
Property Comparison Table
Table 3: Comparative Physicochemical Properties of Related Compounds
| Property | 5-Bromo-1-tert-butyl-6-fluorobenzotriazole | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol | 5-Bromo-1-chloro-2,3-difluorobenzene |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁BrFN₃ (estimated) | C₁₁H₁₂BrFN₂O | C₆H₂BrClF₂ |
| Molecular Weight | ~272 g/mol (estimated) | 287.13 g/mol | 227.43 g/mol |
| Core Structure | Benzotriazole | Benzimidazole | Halogenated benzene |
| Physical State | Likely solid | Solid | Not specified |
| SMILES Notation | Estimated | CC(C)(C)N1C(NC2=CC(Br)=C(F)C=C21)=O | Not detailed in search results |
Functional Group Effects
The presence of different functional groups significantly impacts the chemical behavior and potential applications of these compounds:
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The tert-butyl group provides steric bulk and lipophilicity, potentially enhancing membrane permeability.
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The bromine substituent offers opportunities for further functionalization through cross-coupling reactions.
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The fluorine atom increases metabolic stability and can enhance binding interactions through hydrogen bonding or dipole interactions.
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